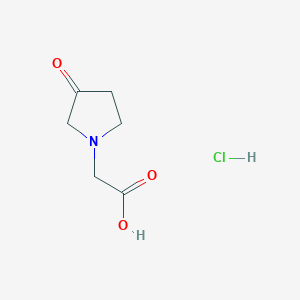
1,2-Diphenylpropan-2-yl diphenyl phosphate
Overview
Description
1,2-Diphenylpropan-2-yl diphenyl phosphate (DPPDP) is an organophosphate ester that has been studied extensively for its various uses in scientific research. It is a versatile compound that has been used in a wide range of applications, ranging from biochemistry to physiology. In
Scientific Research Applications
1,2-Diphenylpropan-2-yl diphenyl phosphate has been used in a wide variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been used as a substrate for the enzyme phosphotriesterase, which is involved in the detoxification of organophosphates. In addition, 1,2-Diphenylpropan-2-yl diphenyl phosphate has been used in studies to investigate the mechanism of action of various drugs and to study the effects of environmental toxins on cellular function.
Mechanism Of Action
1,2-Diphenylpropan-2-yl diphenyl phosphate acts as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmission. When 1,2-Diphenylpropan-2-yl diphenyl phosphate binds to the enzyme, it prevents the breakdown of acetylcholine, resulting in an increase in the concentration of acetylcholine in the synapse. This leads to an increase in the activity of the neurotransmitter, resulting in increased excitability of the postsynaptic neuron.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,2-Diphenylpropan-2-yl diphenyl phosphate depend on the concentration of the compound and the duration of exposure. At low concentrations, 1,2-Diphenylpropan-2-yl diphenyl phosphate can act as an agonist, stimulating the activity of acetylcholine receptors. At higher concentrations, it can act as an antagonist, blocking the activity of acetylcholine receptors. In addition, 1,2-Diphenylpropan-2-yl diphenyl phosphate can have a direct effect on the structure and function of cell membranes. It can also affect the metabolism of fatty acids and carbohydrates, as well as the expression of certain genes.
Advantages And Limitations For Lab Experiments
The main advantage of using 1,2-Diphenylpropan-2-yl diphenyl phosphate in lab experiments is its high selectivity and potency. It is a highly specific inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on cellular function. In addition, it is relatively easy to synthesize and is stable in a wide range of conditions. However, it is also important to note that 1,2-Diphenylpropan-2-yl diphenyl phosphate is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 1,2-Diphenylpropan-2-yl diphenyl phosphate in scientific research. One potential application is the use of 1,2-Diphenylpropan-2-yl diphenyl phosphate as a tool to study the effects of environmental toxins on cellular function. Another potential application is the use of 1,2-Diphenylpropan-2-yl diphenyl phosphate to study the effects of drugs on the nervous system. Additionally, 1,2-Diphenylpropan-2-yl diphenyl phosphate could be used to study the effects of aging on the nervous system and to investigate the role of acetylcholine in learning and memory. Finally, 1,2-Diphenylpropan-2-yl diphenyl phosphate could be used to study the effects of various drugs on the metabolism of fatty acids and carbohydrates.
properties
IUPAC Name |
1,2-diphenylpropan-2-yl diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25O4P/c1-27(24-16-8-3-9-17-24,22-23-14-6-2-7-15-23)31-32(28,29-25-18-10-4-11-19-25)30-26-20-12-5-13-21-26/h2-21H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHSCTBSVZGVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036480 | |
| Record name | 1,2-Diphenyl-2-propanyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylpropan-2-yl diphenyl phosphate | |
CAS RN |
34364-42-6 | |
| Record name | (1-methyl-1-phenylethyl)phenyl diphenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)


![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)

![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)



![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)